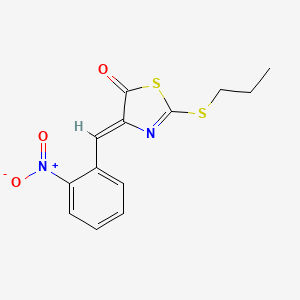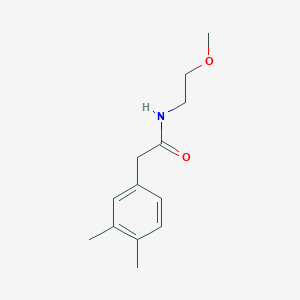
6-bromo-2-(4-pyridinyl)-N-(2-thienylmethyl)-4-quinolinecarboxamide
説明
Synthesis Analysis
The synthesis of quinoline derivatives, including compounds similar to 6-bromo-2-(4-pyridinyl)-N-(2-thienylmethyl)-4-quinolinecarboxamide, often involves Buchwald–Hartwig amination and intramolecular cyclization reactions. For example, a successful synthesis route for related 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines via the Buchwald–Hartwig amination has been reported, demonstrating yields of 60–88% (Bonacorso et al., 2018).
Molecular Structure Analysis
Quinoline derivatives exhibit complex molecular structures characterized by intraligand and charge-transfer type transitions. The structural complexity is further enhanced by the presence of aromatic heterocycle moieties, which can interact strongly with biomolecules such as ct-DNA, mainly through π-stacking and/or hydrogen-bonding interactions, as indicated in the photophysical analyses of related compounds (Bonacorso et al., 2018).
Chemical Reactions and Properties
Reactions of related quinoline derivatives with electrophilic reagents have been explored, indicating that bromination and nitration reactions are common. These reactions are often directed at specific positions on the benzene or pyridine rings, leading to the formation of mono- or di-substituted derivatives, which significantly influence the compound's chemical properties and reactivity (Tolkunov et al., 1995).
科学的研究の応用
Antitubercular Activity : A study by Kantevari et al. (2011) demonstrated the synthesis of substituted pyridines and dihydro-6H-quinolin-5-ones with potential antitubercular activity against Mycobacterium tuberculosis.
Synthesis and Photophysics : Bonacorso et al. (2018) discussed the synthesis of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines, including their photophysical properties and biomolecular binding characteristics, starting from 6-bromo-4-trifluoromethyl-quinolines and heteroarylamines (Bonacorso et al., 2018).
ATM Kinase Inhibition : Degorce et al. (2016) discovered a series of 3-quinoline carboxamides, including compounds structurally related to 6-bromo-2-(4-pyridinyl)-N-(2-thienylmethyl)-4-quinolinecarboxamide, as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase, which are significant for cancer research (Degorce et al., 2016).
Antimicrobial Activity : Gad-Elkareem et al. (2011) reported the synthesis of thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives, some of which demonstrated in vitro antimicrobial activities (Gad-Elkareem et al., 2011).
Asymmetric Synthesis : Zheng and Studer (2019) presented a method for the enantioselective synthesis of heterocyclic γ-amino acid and diamine derivatives through a three-component radical reaction involving quinolines or pyridines, which could be valuable in pharmaceutical chemistry (Zheng & Studer, 2019).
Synthesis of Pyridines : Bagley et al. (2004) discussed the synthesis of 5-bromo-2,6-dialkylpyridine-4-carboxylates, which are relevant to the study of pyridines and their derivatives (Bagley et al., 2004).
特性
IUPAC Name |
6-bromo-2-pyridin-4-yl-N-(thiophen-2-ylmethyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrN3OS/c21-14-3-4-18-16(10-14)17(20(25)23-12-15-2-1-9-26-15)11-19(24-18)13-5-7-22-8-6-13/h1-11H,12H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QASFACJKAKMJME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-2-(4-pyridinyl)-N-(2-thienylmethyl)-4-quinolinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-({1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}carbonyl)-6-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B4584290.png)


![N~2~-(3,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4584303.png)
![3-(2-furylmethyl)-2-{[3-(trifluoromethyl)benzyl]thio}-4(3H)-quinazolinone](/img/structure/B4584307.png)

![isopropyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4584328.png)
![4-[4-phenyl-5-(propylthio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4584336.png)
![1'-propylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B4584339.png)
![3-{5-[(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}-4-chlorobenzoic acid](/img/structure/B4584345.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-2-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4584358.png)